

calcium adipate triclinic crystal system P-1 space group

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Compound Focus: Calcium adipate

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Crystal Structure and Quantitative Data

The foundational crystal structure of **calcium adipate** monohydrate ($\text{Ca}(\text{C}_6\text{H}_8\text{O}_4)\cdot\text{H}_2\text{O}$) was determined by single-crystal X-ray diffraction [1]. The table below summarizes its key crystallographic parameters.

Parameter	Value	Details
Crystal System	Triclinic	-
Space Group	P 1 (No. 2)	Centrosymmetric [2] [1] [3]
Unit Cell Parameters		
a	5.8990(3) Å	[1]
b	6.7985(5) Å	[1]
c	10.8212(6) Å	[1]
α	78.999(5)°	[1]
β	81.831(5)°	[1]

Parameter	Value	Details
γ	82.971(5)°	[1]
Unit Cell Volume	419.65(8) Å ³	[1]
Z (Formula Units/Cell)	2	[1]
Calculated Density	1.600 Mg/m ³	[1]
Coordination Geometry	Pentagonal Bipyramid	Ca ²⁺ is coordinated to seven oxygen atoms [1]

The structure is highly polymeric, forming a layer-type architecture parallel to the (001) plane [1]. The calcium ions are coordinated by oxygen atoms from both carboxylate groups and water molecules, creating a complex network [1].

Synthesis and Growth Protocol

Calcium adipate monohydrate single crystals can be synthesized via gel diffusion techniques or precipitation methods.

- **Gel Diffusion Technique (Single Crystal Growth)**

- **Procedure:** **Calcium adipate** monohydrate single crystals are grown using a **single gel diffusion technique** with silica gel as the growth medium [4]. This method is suitable for producing high-quality single crystals for detailed structural analysis.
- **Principle:** The gel acts as a diffusion-controlled medium that slows down the reaction between cations and anions, promoting the slow growth of large, well-ordered single crystals.

- **Precipitation Method (Powder Synthesis)**

- **Procedure:** **Calcium adipate** can be precipitated by reacting a hot aqueous solution of calcium chloride (**CaCl₂**) with sodium adipate [5].
- **Chemical Reaction:** $(\text{CH}_2)_4(\text{COO}^-)_2(\text{Na}^+)_2 + \text{CaCl}_2 \rightarrow 2 \text{NaCl} + (\text{CH}_2)_4(\text{COO})_2\text{Ca}$ [5]
- **Alternative:** It can also be synthesized by neutralizing adipic acid with a calcium hydroxide (**Ca(OH)₂**) solution [5].

Experimental Characterization Methods

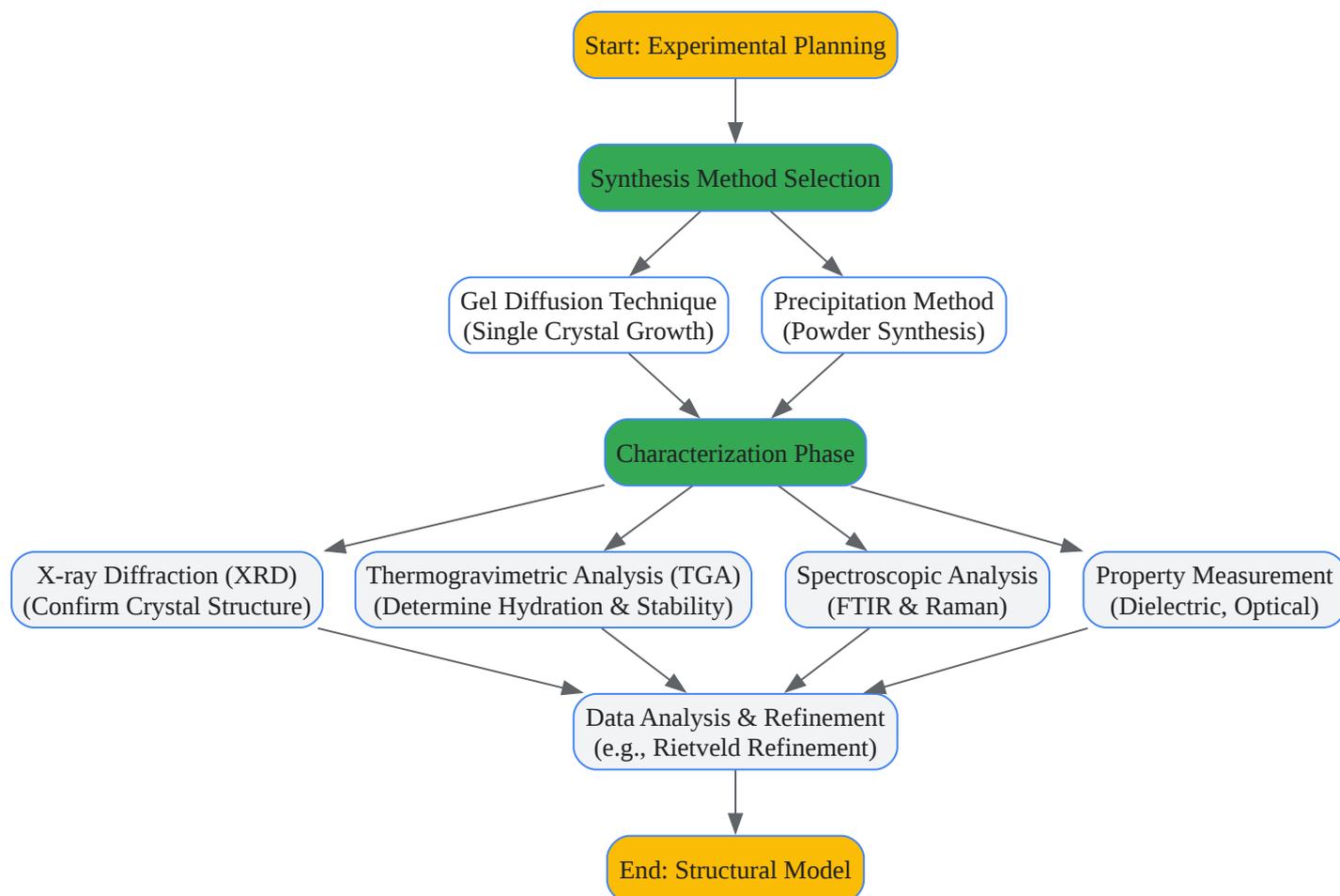
A combination of techniques is essential for fully characterizing **calcium adipate** monohydrate crystals.

Technique	Key Application & Findings
X-ray Diffraction (XRD)	Determine unit cell, crystal system, and space group. Confirms phase purity [4] [1].
Thermogravimetric Analysis (TGA)	Confirm monohydrate formula and thermal stability (stable up to 103 °C) [4].
FTIR & Raman Spectroscopy	Identify functional groups (e.g., carboxylate) and study changes at phase transitions [4].
Dielectric Measurements	Measure dielectric constant, loss, and AC conductivity vs. frequency at room temperature [4].
Diffuse Reflectance Spectroscopy	Calculate optical band gap (reported as 5.3 eV) [4].

Rietveld Refinement for Powder Data: For polycrystalline samples, the **Rietveld refinement** method is a powerful tool for characterizing crystalline materials [6]. This technique uses a least-squares approach to refine a theoretical line profile against measured X-ray powder diffraction data, allowing for the determination of accurate structural details such as atomic positions and thermal parameters [6].

Experimental Workflow Diagram

The following diagram outlines a generalized experimental workflow for the synthesis, growth, and characterization of **calcium adipate** monohydrate crystals, integrating the protocols discussed.



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Key Properties and Potential Applications

Calcium adipate monohydrate exhibits several properties of interest for applied research:

- **Thermal Stability:** The material is thermally stable up to **103 °C**, as confirmed by TGA [4].
- **Solubility:** It displays unusual solubility behavior, being more soluble in cold water (**40.2 g/L at 13 °C**) than in hot water (**12.0 g/L at 100 °C**), which can be exploited in purification processes [5].

- **Polymeric Structure:** Its highly coordinated, layered structure makes it a candidate for studying metal-organic frameworks (MOFs) or as a model for biomineralization processes [1].
- **Reported Uses:** Patents have suggested its use as a taste-modifying additive in products like cigarettes and toothpaste [5].

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